

An In-depth Technical Guide to the Synthesis of Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Rosuvastatin methyl ester

Cat. No.: B132882

[Get Quote](#)

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its intricate molecular architecture, featuring a functionalized pyrimidine heterocycle linked to a stereochemically defined heptenoic acid side chain, presents significant synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for **rosuvastatin methyl ester**, a key intermediate in the production of rosuvastatin calcium. We will delve into the convergent synthesis of the two key structural fragments, explore the critical olefination reactions that connect them, and discuss the stereoselective transformations that define the drug's efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the selection of specific reagents and methodologies.

I. Retrosynthetic Analysis: A Convergent Approach

The industrial synthesis of **rosuvastatin methyl ester** is predominantly approached through a convergent strategy. This involves the separate synthesis of two key intermediates: the pyrimidine core and the chiral side-chain. These fragments are then coupled, followed by final modifications to yield the target molecule. This approach allows for greater efficiency and flexibility in optimizing the synthesis of each component.

graph "Rosuvastatin_Retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9];

rosuvastatin [label="Rosuvastatin Methyl Ester"]; olefination [label="Key C-C Bond Formation\n(Wittig / Julia-Kocienski)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pyrimidine [label="Pyrimidine Aldehyde\n(Key Intermediate A)"]; side_chain [label="Chiral Side-Chain Synthon\n(Key Intermediate B)"];

rosuvastatin -> olefination; olefination -> pyrimidine; olefination -> side_chain; }

Caption: Convergent retrosynthetic analysis of **rosuvastatin methyl ester**.

II. Synthesis of Key Intermediates

A. The Pyrimidine Heterocycle: Synthesis of Intermediate A

The pyrimidine core, specifically N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, is a crucial building block.^[1] Several routes to this intermediate have been developed, with a common strategy involving the initial construction of the pyrimidine ring followed by functional group manipulations to introduce the formyl group.

One efficient method involves a multi-step sequence starting from readily available materials.^[2] A key step in many syntheses is the introduction of the formyl group at the C5 position of the pyrimidine ring, which can be accomplished via the Vilsmeier-Haack reaction.^{[3][4]} This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation of the activated pyrimidine ring.^[4]

An alternative approach involves the oxidation of a 5-hydroxymethylpyrimidine precursor. This precursor can be synthesized and then oxidized using various reagents, such as manganese dioxide (MnO₂), to yield the desired aldehyde.^[5]

Experimental Protocol: Synthesis of the Pyrimidine Aldehyde (Intermediate A) via Oxidation

This protocol is a representative example of the synthesis of the pyrimidine aldehyde.

Step 1: Synthesis of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol

- To a solution of the corresponding pyrimidine-5-carboxylate ester in a suitable solvent (e.g., tetrahydrofuran/methanol), add a reducing agent such as sodium borohydride (NaBH_4) at a controlled temperature (e.g., 5-10°C).^[6]
- Stir the reaction mixture for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation to the Aldehyde

- Dissolve the pyrimidine alcohol from the previous step in a suitable solvent, such as dichloromethane.
- Add an oxidizing agent, for instance, activated manganese dioxide (γ -active MnO_2).^[5]
- Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
- Concentrate the filtrate under reduced pressure and purify the residue, if necessary, by crystallization to obtain the pyrimidine aldehyde.

B. The Chiral Side-Chain: Synthesis of Intermediate B

The stereochemically defined side-chain, often in the form of tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is critical for the biological activity of rosuvastatin.^[7] The synthesis of this chiral synthon requires precise control of stereochemistry.

A common industrial approach utilizes the "Roche ester" ((R)-methyl 3-hydroxy-2-methylpropionate) as a starting material, which can be synthesized via asymmetric hydrogenation.^[8] Another powerful strategy involves the asymmetric hydrolysis of a prochiral diester using enzymes like pig liver esterase (PLE) to generate a chiral half-ester.^{[9][10]}

```
graph "Side_Chain_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; start [label="Prochiral Diester"]; ple [label="Asymmetric Hydrolysis\n(Pig Liver Esterase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_he [label="Chiral Half-Ester"]; elaboration [label="Multi-step Elaboration"]; intermediate_b [label="Chiral Side-Chain Aldehyde\n(Intermediate B)"]; start -> ple -> chiral_he -> elaboration -> intermediate_b; }
```

Caption: Enzymatic resolution strategy for the chiral side-chain synthesis.

Experimental Protocol: Synthesis of the Chiral Side-Chain Aldehyde (Intermediate B)

This protocol outlines a general approach to the synthesis of the chiral side-chain.

- Asymmetric Reduction/Hydrolysis: Start with a suitable prochiral ketone or diester and perform an asymmetric reduction or enzymatic hydrolysis to install the initial stereocenter.
- Multi-step Elaboration: The resulting chiral intermediate is then subjected to a series of reactions, which may include protection of hydroxyl groups (e.g., as an acetonide), chain extension, and reduction, to construct the full side-chain.^[11]
- Final Oxidation: The terminal alcohol of the elaborated side-chain is then oxidized to the aldehyde, often using mild conditions such as a Swern oxidation or a Dess-Martin periodinane oxidation, to yield the desired chiral aldehyde intermediate.

III. Coupling Strategies: Forging the Core Structure

With the two key fragments in hand, the next critical phase is their coupling to form the carbon-carbon double bond of the heptenoate side chain. The stereoselectivity of this reaction is

paramount, as the E-isomer is the desired product. Two primary olefination reactions have been extensively employed: the Wittig reaction and the Julia-Kocienski olefination.

A. The Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis and has been a mainstay in many rosuvastatin synthesis campaigns.[\[12\]](#)[\[13\]](#) It involves the reaction of the pyrimidine aldehyde (Intermediate A) with a phosphonium ylide derived from the chiral side-chain (Intermediate B).

```
graph "Wittig_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; pyrimidine_aldehyde [label="Pyrimidine Aldehyde"]; phosphonium_ylide [label="Side-Chain Phosphonium Ylide"]; wittig [label="Wittig Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rosuvastatin_protected [label="Protected Rosuvastatin Ester"]; pyrimidine_aldehyde -> wittig; phosphonium_ylide -> wittig; wittig -> rosuvastatin_protected; }
```

Caption: The Wittig reaction for coupling the key fragments.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of rosuvastatin, achieving a high E/Z ratio is a primary objective.

Experimental Protocol: Wittig Olefination

- **Ylide Generation:** To a suspension of the appropriate triphenylphosphonium bromide salt of the side-chain in a dry aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hexamethyldisilazide (NaHMDS) at a low temperature (e.g., -42°C).[\[14\]](#)
- **Reaction with Aldehyde:** After stirring for a period to allow for ylide formation, a solution of the pyrimidine aldehyde in the same solvent is added, and the reaction is allowed to proceed, often with warming to room temperature.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography, to isolate the desired E-isomer of the protected rosuvastatin ester.

B. The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful alternative to the Wittig reaction, often providing superior E-selectivity.^{[15][16]} This reaction involves the coupling of the chiral side-chain aldehyde with a sulfone derivative of the pyrimidine core.^[17]

The key advantage of the Julia-Kocienski olefination lies in its mechanism, which typically proceeds via a thermodynamically controlled elimination pathway, favoring the formation of the more stable E-alkene.^{[3][15]}

Experimental Protocol: Julia-Kocienski Olefination

- **Sulfone Synthesis:** The pyrimidine core is first converted into a suitable sulfone derivative, for example, by reaction with a thiol followed by oxidation.^[18]
- **Olefination Reaction:** In a dry aprotic solvent, the pyrimidine sulfone and the chiral side-chain aldehyde are reacted in the presence of a strong base, such as sodium methoxide in tetrahydrofuran.^[18]
- **Work-up and Purification:** The reaction is worked up in a similar manner to the Wittig reaction, and the product is purified to yield the E-isomer of the protected rosuvastatin ester.

Feature	Wittig Reaction	Julia-Kocienski Olefination
Reactants	Pyrimidine Aldehyde + Side-Chain Phosphonium Ylide	Pyrimidine Sulfone + Side-Chain Aldehyde
Stereoselectivity	Variable E/Z ratio, dependent on conditions	Generally high E-selectivity
Byproducts	Triphenylphosphine oxide	Sulfone byproducts
Industrial Application	Widely used, but E/Z separation can be challenging	Increasingly adopted for its high stereoselectivity

IV. Stereochemical Control and Final Steps

A. The Narasaka-Prasad Reduction

A crucial step in many rosuvastatin syntheses is the diastereoselective reduction of a β -hydroxy ketone intermediate to establish the desired syn-1,3-diol stereochemistry in the side-chain. The Narasaka-Prasad reduction is a highly effective method for this transformation.[19][20]

This reduction employs a boron chelating agent (e.g., diethylmethoxyborane) and a hydride source (e.g., sodium borohydride).[19] The boron agent forms a six-membered chelate with the β -hydroxy ketone, which directs the hydride attack to afford the syn-diol with high diastereoselectivity.[19][21]

Experimental Protocol: Narasaka-Prasad Reduction

- Dissolve the β -hydroxy ketone intermediate in a mixture of solvents such as tetrahydrofuran and methanol.
- Cool the solution to a low temperature (e.g., -78°C).
- Add a solution of diethylmethoxyborane.
- After a period of stirring, add sodium borohydride portion-wise.
- Allow the reaction to proceed at low temperature until completion.
- Work up the reaction, which typically involves quenching with an acid, extraction, and purification.

B. Deprotection and Esterification

The final steps in the synthesis of **rosuvastatin methyl ester** involve the removal of protecting groups and the formation of the methyl ester. Hydroxyl protecting groups, such as silyl ethers or acetonides, are typically removed under acidic conditions.[22]

The final esterification to the methyl ester can be achieved through various standard methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate.[23]

Alternatively, transesterification from another ester (e.g., a butyl ester) can be accomplished using a catalyst in the presence of methanol.[7]

Experimental Protocol: Final Deprotection and Methyl Esterification

- Deprotection: Treat the protected rosuvastatin precursor with an acid, such as hydrochloric acid in a suitable solvent like acetonitrile, to remove protecting groups like acetonides.
- Esterification: The resulting carboxylic acid or its salt is then esterified. For example, by reacting with methyl iodide and potassium carbonate in a solvent like dimethylformamide.[23]
- Purification: The final **rosuvastatin methyl ester** is then purified to a high degree, often using preparative high-performance liquid chromatography (HPLC) or crystallization, to remove any remaining impurities and stereoisomers.[24][25]

V. Conclusion

The synthesis of **rosuvastatin methyl ester** is a testament to the power of modern organic chemistry. Convergent strategies, coupled with highly selective olefination reactions and stereocontrolled reductions, have enabled the efficient and scalable production of this important pharmaceutical intermediate. The choice between different synthetic routes, such as the Wittig versus the Julia-Kocienski olefination, often depends on a balance of factors including stereoselectivity, cost of reagents, and ease of purification on an industrial scale. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to rosuvastatin and other complex drug molecules in the future.

References

- Narasaka, K., & Pai, H. C. (1980). Stereoselective reduction of β -hydroxy ketones to 1,3-diols. *Chemistry Letters*, 9(11), 1415-1418.
- Prasad, K., & Chen, K. M. (1987). A stereoselective synthesis of syn-1,3-diols. *Tetrahedron Letters*, 28(2), 155-158.
- Dong, D., & co-workers. (2009). Applications of the classical Vilsmeier–Haack reaction for the synthesis of pyridines, quinolines, and pyridin-2(1H)-ones. *European Journal of Organic Chemistry*, 2009, 4165.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkylformanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-

benzaldehyde. *Berichte der deutschen chemischen Gesellschaft (A and B Series)*, 60(1), 119-122.

- Patil, P. B., Shinde, D. B., Mane, D. V., & Chaudhari, B. R. (2015). A Novel Synthesis Approach of Rosuvastatin and Their Intermediates. *World Journal of Pharmaceutical Research*, 4(10), 1245-1250.
- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. *The Journal of organic chemistry*, 75(19), 6681–6684.
- Dong, D., & co-workers. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. *The Journal of Organic Chemistry*, 76, 2880-2883.
- Chaudhari, B. R., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. *World Journal of Pharmaceutical and Medical Research*, 3(8), 120-138.
- Košmrlj, J., et al. (2012). Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. *Tetrahedron*, 68(47), 9589-9594.
- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. *The Journal of organic chemistry*, 75(19), 6681–6684.
- Narasaka, K. (1984). Narasaka-Prasad Reduction. *Tetrahedron*, 40(12), 2233–2238.
- Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. *Organic & biomolecular chemistry*, 14(4), 1363–1369.
- Various Authors. (2013). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde. (n.d.).
- Ohno, M., & Otsuka, M. (1989). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. *Organic reactions*, 37, 1-55.
- Fabris, J., Časar, Z., Smilović, I. G., & Črnugelj, M. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. *Synthesis*, 46(17), 2333-2346.
- Ciucanu, C. I., Ciucanu, I., & Olariu, S. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. *Farmacia*, 70(2), 20-25.
- US20110184172A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
- Organic Chemistry Explained. (2024, April 1). Narasaka Reduction Mechanism #chemistry #organicchemistry. YouTube.

- CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain. (n.d.).
- Patil, P. B., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES.
- Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor.
- WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
- WO2003097614A2 - Process for the preparation of rosuvastatin. (n.d.).
- US9126975B2 - Process for the preparation of statins in the presence of base. (n.d.).
- CN105461636A - Synthetic method for **rosuvastatin methyl ester**. (n.d.).
- Wölfling, J., et al. (2018). Synthesis of Functionalized δ -Hydroxy- β -keto Esters and Evaluation of Their Anti-inflammatory Properties. *ChemistrySelect*, 3(29), 8443-8449.
- Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. *Open Access Library Journal*, 7(6), 1-8.
- US9376397B2 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. (n.d.).
- Ciucanu, C. I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma.
- Various Authors. (2008). Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium-INDOLPHOS-Catalyzed Hydrogenation.
- Li, X. J., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. *Chinese Pharmaceutical Journal*, 55(12), 985-989.
- Manne, R. B., et al. (2012).
- Ohno, M. (1990). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. *Organic Reactions*, 1-136.
- A Novel Process for Synthesis of Rosuvastatin. (2017). *Asian Journal of Chemistry*, 29(3), 691-695.
- EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide. (n.d.).
- US8309719B2 - Process for the preparation of methyl ester of rosuvastatin. (n.d.).
- Various Authors. (2010). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands.
- Qiu, L., et al. (2009). Asymmetric synthesis of chiral Roche ester and its derivatives via Rh-catalyzed enantioselective hydrogenation with chiral phosph. *Tetrahedron: Asymmetry*, 20(2), 214-218.

- Waters Corporation. (n.d.). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. researchgate.net [researchgate.net]
- 2. CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]
- 6. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 7. CN105461636A - Synthetic method for rosuvastatin methyl ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]
- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. US9126975B2 - Process for the preparation of statins in the presence of base - Google Patents [patents.google.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. Synthesis of Functionalized δ -Hydroxy- β -keto Esters and Evaluation of Their Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. US20110184172A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]
- 25. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Rosuvastatin Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132882#synthesis-pathways-for-rosuvastatin-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com